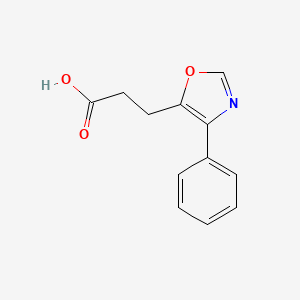
3-(4-Phenyloxazol-5-yl)propanoic acid
説明
3-(4-Phenyloxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyloxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anti-inflammatory agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism by which 3-(4-Phenyloxazol-5-yl)propanoic acid exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
類似化合物との比較
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Uniqueness: 3-(4-Phenyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
89150-04-9 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
3-(4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(15)7-6-10-12(13-8-16-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
InChIキー |
MXDYWVBMZPSMPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)CCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














